molecular formula C23H19FN6OS B2833550 N-(2,3-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1207016-33-8

N-(2,3-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No. B2833550
CAS RN: 1207016-33-8
M. Wt: 446.5
InChI Key: KJANAFKBHBOITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H19FN6OS and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Molecular Probes

Compounds with structures related to "N-(2,3-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide" have been studied for their fluorescent properties. For instance, derivatives of diphenyloxazoles have been prepared as new fluorescent solvatochromic dyes, showcasing strong solvent-dependent fluorescence correlated with solvent polarity. These compounds, through a "push-pull" electron transfer system, facilitate the development of ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Crystal Structure and Host-Guest Complexes

Research on similar amide-containing derivatives has revealed their ability to form crystalline salts and host-guest complexes with enhanced fluorescence properties. Structural analysis of these compounds has contributed to the understanding of their interaction with acids and other molecules, providing insight into their potential applications in materials science and fluorescence studies (Karmakar et al., 2007).

Biological Activity

Certain N-substituted derivatives have been synthesized and screened for biological activities, including antibacterial, antifungal, and anthelmintic properties. These studies highlight the potential therapeutic applications of such compounds, underscoring their significance in medicinal chemistry and drug development (Khan et al., 2019).

Antimicrobial Studies

Further research into sulfonamide derivatives has demonstrated their cytotoxic activity against cancer cell lines, offering insights into their potential use as anticancer agents. This area of study emphasizes the importance of structural modifications in enhancing biological activity and therapeutic potential (Ghorab et al., 2015).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6OS/c1-14-4-3-5-18(15(14)2)25-21(31)13-32-23-27-26-22-20-12-19(16-6-8-17(24)9-7-16)28-30(20)11-10-29(22)23/h3-11,19-20,22,26,28H,12-13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDUTALQFSGUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

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